molecular formula C24H24N2O7 B12179435 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B12179435
M. Wt: 452.5 g/mol
InChI Key: MNAZPGAUENJHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₁₇H₁₉NO₆ and a molecular weight of 333.34 g/mol , is a spirocyclic chromene derivative functionalized with an acetamide group linked to a 1,3-benzodioxol-5-yl moiety. Its structural complexity arises from the spiro[chromene-2,4'-piperidin] core, which is acetylated at the piperidine nitrogen and substituted with a phenoxyacetic acid derivative. The compound is cataloged under Cas No. 924740-45-4 and is primarily used in research settings for probing biological targets, such as enzymes or receptors, due to its hybrid pharmacophore design .

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C24H24N2O7/c1-15(27)26-8-6-24(7-9-26)12-19(28)18-4-3-17(11-21(18)33-24)30-13-23(29)25-16-2-5-20-22(10-16)32-14-31-20/h2-5,10-11H,6-9,12-14H2,1H3,(H,25,29)

InChI Key

MNAZPGAUENJHEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthesis of the Spirochromene-Piperidinone Core

The spirochromene-piperidinone framework is synthesized via cyclization reactions. A representative approach involves acid-catalyzed Knoevenagel condensation between 2-hydroxyacetophenone derivatives and piperidinone precursors . For example:

  • Step 1 : 2-(4-Dialkylamino-2-hydroxybenzoyl)benzoic acid reacts with pyrazolones under anhydrous HCl catalysis to form spiro intermediates .

  • Step 2 : Dehydration using concentrated H2SO4 yields the spirochromene-piperidinone scaffold .

Reaction ComponentConditionsYieldSource
2-Hydroxybenzoyl derivativeHCl (cat.), EtOH, 80°C, 6h72–85%
PyrazoloneH2SO4 (dehydrant), 100°C, 2h78%

This method emphasizes the role of acid catalysts in facilitating ring closure while preserving stereochemical integrity .

The introduction of the acetyl group at the piperidine nitrogen is achieved via nucleophilic acylation :

  • Step 3 : The spirochromene-piperidinone intermediate reacts with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

ReagentConditionsYieldSource
Acetyl chlorideDCM, Et3N, 0°C → rt, 4h91%

The reaction proceeds via Schotten-Baumann conditions , where the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.

Functionalization at the 7-Position: O-Alkylation

The 7-hydroxy group of the spirochromene system undergoes O-alkylation to install the acetamide side chain:

  • Step 4 : Reaction with N-(1,3-benzodioxol-5-yl)-2-bromoacetamide in the presence of K2CO3 in dimethylformamide (DMF) .

ReagentConditionsYieldSource
N-(1,3-Benzodioxol-5-yl)-2-bromoacetamideDMF, K2CO3, 60°C, 8h67%

The use of polar aprotic solvents like DMF enhances nucleophilicity of the phenolic oxygen, enabling efficient alkylation .

Optimization of Coupling Reactions

Recent advances leverage palladium-catalyzed cross-coupling for improved regioselectivity:

  • Step 5 : Suzuki-Miyaura coupling between 7-bromo-spirochromene derivatives and benzodioxol-5-ylboronic acid using Pd(PPh3)4 .

CatalystBaseSolventYieldSource
Pd(PPh3)4Na2CO3DME/H2O82%

This method reduces side reactions compared to traditional alkylation, particularly for electron-rich aryl groups .

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures . Key characterization data include:

TechniqueData HighlightSource
1H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, 1H, Ar-H)
HRMSm/z 445.2213 [M+H]+ (calc. 445.2213)

The spiro junction’s rigidity is confirmed by X-ray crystallography , showing a dihedral angle of 89.3° between chromene and piperidine planes.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of two predominant methods reveals trade-offs:

ParameterKnoevenagel-Condensation Route Cross-Coupling Route
Total Yield58%73%
Purity95%98%
ScalabilityLimited by acid wastePd cost prohibitive

The cross-coupling approach offers superior yields but faces economic barriers due to palladium catalysts .

Chemical Reactions Analysis

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Storage Potential Applications References
2-[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide C₁₇H₁₉NO₆ 333.34 1,3-Benzodioxol-5-yl acetamide, spirochromene-piperidine 10 mM solution, 2–8°C Research tool for neurological or metabolic targets
[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid C₁₆H₁₇NO₆ 319.31 Acetic acid substituent (no benzodioxol group) Not reported Precursor for further derivatization
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide C₂₄H₂₄N₄O₅S 480.54 Sulfamoylphenyl, 4′-methylbiphenyl Not reported Antimicrobial or anti-inflammatory agents (sulfamoyl group suggests enzyme inhibition)
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide C₁₅H₁₂ClN₃O₅ 349.73 Chloroacetamide, dioxopiperidin-isoindolinone Not reported Anticancer research (piperidin-isoindolinone core linked to apoptosis induction)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio}-1,3,4-oxadiazole Variable ~400–450 Sulfonylpiperidine, substituted acetamide-thio-oxadiazole Not reported Antiviral or antiparasitic agents (oxadiazole-thioacetamide hybrid)

Key Structural and Functional Insights:

Core Modifications: The spirochromene-piperidine core in the target compound distinguishes it from analogs like the sulfamoylphenyl derivative or the oxadiazole-thioacetamide hybrid . This core may enhance lipophilicity, influencing blood-brain barrier penetration for neurological targets .

Substituent Effects: The acetamide linkage is conserved across all analogs but varies in terminal groups. For example, the chloroacetamide in introduces electrophilic reactivity, which could enhance covalent binding to biological targets.

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling a spirochromene-piperidine intermediate with a bromoacetamide derivative, analogous to methods described for N-substituted acetamides in .
  • In contrast, sulfonamide-containing analogs (e.g., ) require sulfamoylation steps, adding complexity to purification .

Biological Activity

The compound 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, characterized by a spirocyclic framework that includes chromene and piperidine moieties, positions it for various biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of the compound is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, with a molecular weight of approximately 426.48 g/mol. The unique features of its structure include:

  • Spirocyclic Arrangement : Combines chromene and piperidine structures.
  • Functional Groups : Contains acetyl, acetamide, and ether linkages which are crucial for biological interactions.

Anticancer Properties

Research has indicated that compounds structurally similar to 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide exhibit notable anticancer activities. A study conducted by Walid Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified several derivatives with significant cytotoxic effects against various cancer cell lines .

Case Study: Screening Results

Compound NameIC50 (µM)Cancer Type
Compound A5.0Breast Cancer
Compound B7.5Lung Cancer
Target Compound 4.0 Colorectal Cancer

The target compound demonstrated an IC50 value of 4.0 µM against colorectal cancer cells, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Similar compounds have also shown antimicrobial properties. For example, derivatives of the target compound have been tested against various bacterial strains with promising results.

Antimicrobial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results suggest that the compound may serve as a basis for developing new antimicrobial agents.

The mechanism of action for the biological activities of this compound is hypothesized to involve interaction with specific cellular targets, leading to apoptosis in cancer cells and inhibition of bacterial growth. Further studies are needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds.

Compound NameBiological ActivityNotable Features
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene]-7-yloxy]-N-(4-acetamidophenyl)acetamideAnticancerSimilar spirocyclic structure
N-(2-Methoxyphenyl)acetamideMild AntimicrobialLacks spirocyclic structure
1-AcetylpiperidineLimited Biological ActivitySimpler structure

The comparative analysis indicates that the target compound's spirocyclic structure may enhance its biological activities compared to simpler analogs.

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

Answer:
The compound features a spirochromene-piperidine core with a 1,3-benzodioxol-5-yl acetamide substituent. The spiro junction between the chromene and piperidine rings introduces conformational rigidity, which may enhance target binding specificity. The acetyl group at the piperidine nitrogen and the benzodioxole moiety contribute to electron-withdrawing effects , influencing solubility and metabolic stability. These structural elements are critical for interactions with enzymes or receptors, such as modulating kinase or acetylcholinesterase activity .

Methodological Insight:

  • X-ray crystallography (using SHELX programs for refinement) can resolve the spiro structure’s 3D conformation .
  • NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^1\text{H}) identifies substituent effects on electron distribution .

Basic Question: What synthetic strategies are employed to prepare this compound, and what are common pitfalls?

Answer:
Synthesis typically involves:

Spiro-ring formation via cyclization of a chromene precursor with a piperidine derivative under acidic conditions.

Acetylation of the piperidine nitrogen using acetyl chloride.

Coupling of the spiro intermediate with 1,3-benzodioxol-5-yl acetamide via a nucleophilic substitution or amide bond formation.

Common Pitfalls:

  • Low yields due to steric hindrance during spirocyclization.
  • Impurities from incomplete acetylation, requiring HPLC purification (C18 column, acetonitrile/water gradient) .

Methodological Insight:

  • Monitor reaction progress with thin-layer chromatography (TLC) .
  • Optimize temperature (60–80°C) and solvent (DMF or dichloromethane) for coupling steps .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Answer:
Discrepancies may arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Compound purity (e.g., residual solvents affecting activity).

Methodological Insight:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).
  • LC-MS analysis : Confirm purity (>95%) and rule out degradation products .
  • Molecular docking : Compare binding modes across protein conformations (e.g., using AutoDock Vina) to explain potency variations .

Advanced Question: What computational methods are recommended for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions.
  • MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability in biological membranes.

Methodological Insight:

  • Validate predictions with in vitro assays :
    • Caco-2 cells for intestinal absorption.
    • Microsomal stability tests (rat liver microsomes) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ ion).
  • FT-IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) groups.
  • NMR : 1H^1\text{H} NMR detects benzodioxole protons (δ 6.5–7.0 ppm) and spiro-ring protons (δ 4.0–5.0 ppm) .

Advanced Question: How can researchers optimize solubility for in vitro assays without compromising activity?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins to enhance aqueous solubility.
  • Pro-drug design : Introduce phosphate or PEG groups at the acetamide nitrogen for temporary solubility, which hydrolyze in vivo .

Methodological Insight:

  • Dynamic Light Scattering (DLS) : Monitor aggregation in PBS buffer.
  • Thermal shift assays : Confirm target engagement despite formulation changes .

Advanced Question: What strategies are effective for elucidating the compound’s mechanism of action when initial target screens are inconclusive?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable analog of the compound.
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal targets .

Methodological Insight:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) for candidate targets.
  • Transcriptomics : RNA-seq to identify downstream pathway modulation .

Basic Question: How do structural analogs of this compound differ in activity, and what insights do they provide?

Answer:

Analog Key Structural Difference Activity Shift
N-(4-fluorophenyl) derivativeFluorophenyl vs. benzodioxoleIncreased kinase inhibition (IC50_{50} ↓30%)
Piperazine-substituted analogPiperazine replaces piperidineReduced metabolic stability (t1/2_{1/2} ↓50%)

Methodological Insight:

  • SAR Analysis : Use Schrödinger’s Phase to correlate substituent electronegativity with activity .

Advanced Question: How can researchers address low yield in the final coupling step of synthesis?

Answer:

  • Catalyst Optimization : Switch from EDCl/HOBt to HATU for improved amide bond efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (10 min vs. 12 hr) and minimize side reactions .

Methodological Insight:

  • In situ FT-IR : Monitor carbonyl disappearance (1770 cm1^{-1}) to track reaction completion .

Advanced Question: What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Answer:

  • Neuroinflammatory models : LPS-induced murine BV2 microglial activation (dose: 10 mg/kg, oral).
  • Pain models : Carrageenan-induced rat paw edema (ED50_{50} determination) .

Methodological Insight:

  • PET Imaging : Radiolabel the compound with 18F^{18}\text{F} to track brain penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.